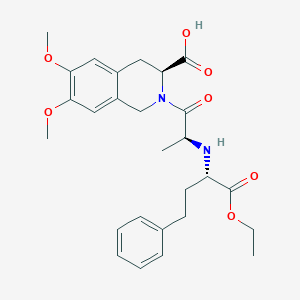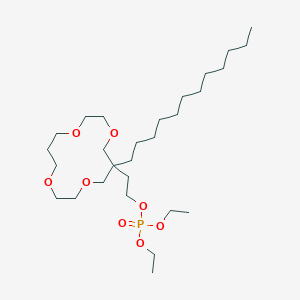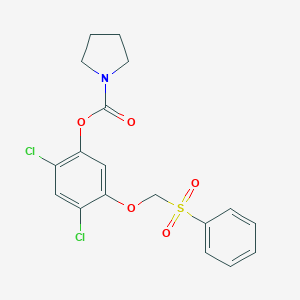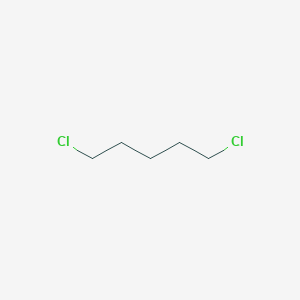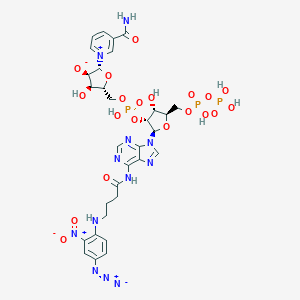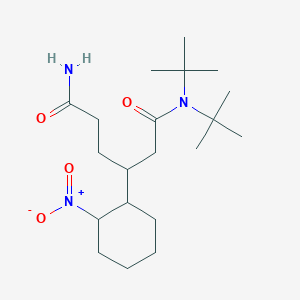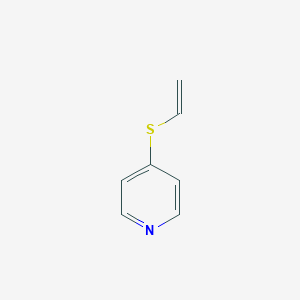
4-(Vinylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Vinylthio)pyridine is a heterocyclic organic compound with the chemical formula C7H7NS. This compound is widely used in scientific research due to its unique properties and versatile applications.
Mécanisme D'action
The mechanism of action of 4-(Vinylthio)pyridine is not well understood, but it is believed to act as a nucleophile due to the presence of the vinylthio group. This compound has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, forming new compounds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 4-(Vinylthio)pyridine. However, it has been shown to have antimicrobial properties and has been used in the development of new antibiotics. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Vinylthio)pyridine in lab experiments is its versatility. This compound can be used in a variety of reactions and has been shown to have unique properties that make it useful in various fields of research. However, one limitation is its low yield, which can make it difficult to obtain large quantities of this compound for use in experiments.
Orientations Futures
There are many future directions for research involving 4-(Vinylthio)pyridine. One area of interest is the development of new materials, such as polymers and liquid crystals, using this compound as a building block. Another area of interest is the development of new antibiotics and cancer treatments based on the antimicrobial and anticancer properties of this compound. Finally, further research is needed to determine the mechanism of action and potential uses of 4-(Vinylthio)pyridine in other fields of research.
Méthodes De Synthèse
The synthesis of 4-(Vinylthio)pyridine can be achieved through various methods, including the reaction of 4-pyridylmagnesium bromide with vinyl sulfide, or the reaction of 4-pyridyl lithium with sulfur followed by the addition of vinyl bromide. Another method is the reaction of 4-pyridinecarboxaldehyde with thiourea followed by the addition of acetaldehyde and sodium hydroxide. The yield of this compound varies depending on the method used, but typically ranges from 40-70%.
Applications De Recherche Scientifique
4-(Vinylthio)pyridine has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, as a building block in organic synthesis, and as a probe for biological systems. This compound has also been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
109876-48-4 |
|---|---|
Nom du produit |
4-(Vinylthio)pyridine |
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
4-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |
Clé InChI |
RRALWYIWHVDYMH-UHFFFAOYSA-N |
SMILES |
C=CSC1=CC=NC=C1 |
SMILES canonique |
C=CSC1=CC=NC=C1 |
Synonymes |
Pyridine, 4-(ethenylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
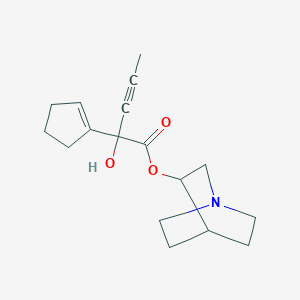

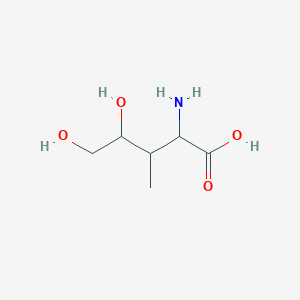
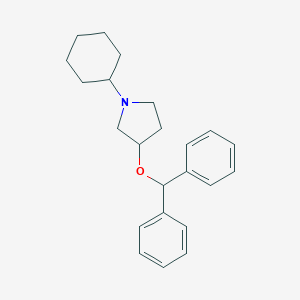
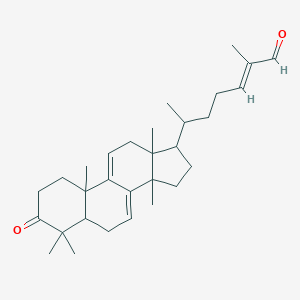
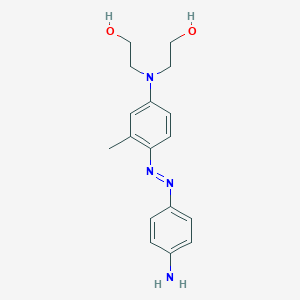
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
